molecular formula C8H10N4 B11748511 2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B11748511
M. Wt: 162.19 g/mol
InChI Key: QJONGSVSYHNDEL-UHFFFAOYSA-N
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Description

2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines .

Mechanism of Action

The mechanism of action of 2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-5-3-6(2)12-7(4-5)10-8(9)11-12/h3-4H,1-2H3,(H2,9,11)

InChI Key

QJONGSVSYHNDEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C(=C1)C)N

Origin of Product

United States

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